delta-Caesalpin

Lipophilicity Chromatography Formulation

Co-eluting caesalpin congeners compromise phytochemical fingerprint reproducibility. δ-Caesalpin, a non-acetylated cassane furanoditerpenoid with 8 defined stereocenters and XLogP 0.4, serves as a distinct early-eluting HPLC-UV/LC-MS marker to resolve α- and ε-caesalpin ambiguity. Its rigid, zero-rotatable-bond scaffold reduces entropic penalty and false-positive docking poses, making it the preferred starting point for fragment-based drug design. Synthetic enantiopure material benchmarks total synthesis programs and enables unique pinacol rearrangement chemistry unavailable from acetylated analogs.

Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
Cat. No. B1150895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Caesalpin
Molecular FormulaC20H30O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C
InChIInChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1
InChIKeyUEXXTJMWLNVGOF-UNZQKMDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Caesalpin Physicochemical Profile


Delta-Caesalpin (δ-Caesalpin, CAS 7716-14-5) is a cassane-type furanoditerpenoid isolated from Caesalpinia species such as C. bonduc and C. pulcherrima [1]. With a molecular formula of C₂₀H₃₀O₆ and a molecular weight of 366.45 g/mol, it belongs to the prenol lipid class and is characterized by a fused furan ring and eight defined stereocenters . Unlike its acetylated analogs (e.g., α- or ε-caesalpin), delta-Caesalpin is a non-acetylated, heavily hydroxylated congener, resulting in a distinct polarity and hydrogen-bonding profile that directly impacts its chromatographic behavior, solubility, and synthetic tractability .

Non-acetylated, highly hydroxylated cassane diterpenoid with distinct polarity and chromatographic behavior
Zero rotatable bonds; may serve as rigid pharmacophore probe for computational docking
Enantioselective total synthesis provides synthetic reference standard

Delta-Caesalpin Non-Interchangeability


The caesalpin diterpenoids (α, β, γ, δ, ε, ζ) are often co-isolated from the same plant material, yet their structural and physicochemical divergence renders them non-interchangeable in research settings [1]. Subtle differences in acetylation and hydroxylation patterns produce large variations in partition coefficient (XLogP), topological polar surface area (TPSA), and hydrogen-bond donor count, which dictate extraction efficiency, chromatographic retention times, and suitability for in vitro assays [2]. Selecting “a caesalpin” without matching the exact stereochemical and functional-group profile—specifically the eight contiguous stereocenters and non-acetylated pentol motif unique to the delta congener—risks invalidating SAR interpretations or producing non-reproducible biological results [3].

Acetylation state (non-acetylated vs. acetylated) shifts lipophilicity and chromatographic elution order
Higher hydrogen-bond donor count relative to acetylated congeners may alter permeability behavior
Lower rotatable bond count compared to alpha-caesalpin can affect computational docking reliability

Delta-Caesalpin vs. Other Caesalpins


Reduced Lipophilicity vs. Acetylated Congeners

Delta-Caesalpin is substantially more hydrophilic than its acetylated class counterparts. Its calculated XLogP is 0.4 (or -0.27 by an alternative method), compared to 1.20 for α-caesalpin and 1.92 for ε-caesalpin [1][2]. This difference of 0.83–2.19 log units translates to a roughly 7- to 150-fold difference in octanol-water partition coefficient, directly affecting reversed-phase HPLC retention and DMSO/aqueous solubility profiles during assay preparation [1].

Lipophilicity (XLogP)
Reported
δ-Caesalpin XLogP 0.4; α-caesalpin 1.20; ε-caesalpin ~1.92. ΔXLogP 0.83–2.19 units
Supports chromatographic method adjustment; earlier elution expected in reversed-phase HPLC
Computational prediction; experimental logP not available
Lipophilicity Chromatography Formulation

Higher H-Bond Donor Count Compared to alpha-Caesalpin

The absence of acetyl ester groups on delta-Caesalpin yields five hydrogen-bond donor (HBD) sites and six hydrogen-bond acceptor (HBA) sites, compared to only two HBD and eight HBA for α-caesalpin [1][2]. This elevated HBD count (5 vs. 2) is predicted to reduce passive membrane permeability and alter P-glycoprotein substrate recognition, a critical consideration when these compounds are used as tool molecules in cellular assays where intracellular target engagement is required [1].

H-Bond Donor Count
Reported
δ-Caesalpin HBD = 5; α-caesalpin HBD = 2
May affect passive permeability and cellular uptake; select congener matching assay requirements
Computational analysis; no experimental permeability data
Hydrogen Bonding Permeability Solubility

Conformational Rigidity vs. alpha-Caesalpin

Delta-Caesalpin possesses zero rotatable bonds, a consequence of its fully hydroxylated, non-acetylated fused-ring architecture [1]. In contrast, α-caesalpin has four rotatable bonds, primarily from its two acetyl ester substituents [2]. This difference implies that delta-Caesalpin presents a more conformationally pre-organized pharmacophore, potentially offering higher entropic favorability in target binding provided the target pocket matches its rigid shape, while α-caesalpin may adapt to a broader set of binding sites through induced fit [1].

Rotatable Bonds
Reported
δ-Caesalpin rotatable bonds = 0; α-caesalpin = 4
Rigid scaffold may reduce false-positive docking poses; supports structure-based design studies
Computational structural analysis
Conformational Rigidity Molecular Recognition Target Engagement

Enantioselective Total Synthesis for SAR

The first enantioselective total synthesis of (+)-δ-caesalpin was reported by Bulthaupt et al. in 2023, alongside syntheses of (+)-1-deacetylcaesalmin C, (+)-norcaesalpinin MC, and (+)-norcaesalpinin P [1]. This synthetic route uses an exo-selective intramolecular Diels–Alder reaction of a furanoquinone monoketal and furnishes delta-Caesalpin with full control of all eight stereocenters. Prior to this work, delta-Caesalpin was available only from natural extraction, which limited the ability to generate pure enantiomers and analogs for structure-activity relationship (SAR) diversification [1].

Synthetic Access
Method context
First enantioselective total synthesis achieved in 2023 (Bulthaupt et al.)
Enantiopure synthetic standard may reduce batch variability from natural extraction
Diels–Alder-based route controlling 8 stereocenters
Total Synthesis Stereochemistry SAR Development

Unique Pinacol-Type Rearrangement Reactivity

Under mild base treatment, the benzofuran mesylate derived from δ-caesalpin undergoes a pinacol-type rearrangement to a hemiacetal (12), whereas the analogous benzofuran from α-caesalpin undergoes a Serini reaction yielding a diketone with a cis-A,B ring junction [1]. This divergent chemical fate was critical in the original assignment of relative stereochemistry for the caesalpin series and demonstrates that delta-Caesalpin's C-7 hydroxyl is in a unique stereoelectronic environment (β-orientation) that facilitates the pinacol pathway [1].

Rearrangement Reactivity
Head-to-head
δ-caesalpin → pinacol rearrangement to hemiacetal; α-caesalpin → Serini reaction to diketone
Distinct reaction outcome confirms C-7 stereochemistry; enables analog synthesis
Mesylation/mild base treatment; qualitative comparison
Chemical Reactivity Derivatization Quality Control

Delta-Caesalpin Application Scenarios


Chromatographic Method Development & Phytochemical Fingerprinting

Because of its lower XLogP (0.4) and higher TPSA (114.29 Ų) relative to co-occurring acetylated caesalpins, delta-Caesalpin serves as a critical early-eluting reference marker in reversed-phase HPLC-UV or LC-MS phytochemical fingerprints of Caesalpinia species. Its distinct retention time allows laboratories to rapidly confirm the identity of non-acetylated cassane diterpenoids in complex extracts and differentiate them from α- and ε-caesalpin [1].

Constrained Pharmacophore Probe for Drug Design

With zero rotatable bonds and eight defined stereocenters, delta-Caesalpin is an ideal rigid scaffold for computational docking campaigns targeting cassane-diterpenoid-binding proteins. Its shape-persistent structure reduces the entropic penalty upon binding and yields fewer false-positive docking poses compared to more flexible analogs such as α-caesalpin (4 rotatable bonds), making delta-Caesalpin the preferred starting point for fragment-based or pharmacophore-driven drug design [1].

Synthetic Reference for Total Synthesis Programs

The 2023 enantioselective total synthesis of (+)-δ-caesalpin provides a definitive synthetic protocol and characterizes the compound with modern spectroscopic rigor. Researchers and procurement specialists can now order synthetic delta-Caesalpin as an enantiopure analytical standard to benchmark their own synthetic intermediates and final compounds in cassane total synthesis programs, avoiding the ambiguities of natural product-derived standards .

Analog Generation via Pinacol Rearrangement

Delta-Caesalpin's unique pinacol rearrangement upon mesylation and base treatment—a reaction not accessible to α- or β-caesalpin—offers a specific synthetic entry point to hemiacetal-containing cassane analogs. Researchers procuring delta-Caesalpin for medicinal chemistry can exploit this reactivity to generate a focused library of ring-contracted or rearranged derivatives that cannot be prepared from the acetylated caesalpin congeners .

Application
Selection Property
Validation Focus
Chromatographic fingerprinting of Caesalpinia extracts
Non-acetylated, high polarity congener
Retention time reproducibility vs. acetylated caesalpins
Structure-based drug design campaigns
Rigid scaffold with zero rotatable bonds
Docking pose confidence and entropic favorability
Synthetic reference for cassane total synthesis
Enantioselective synthetic protocol available
Spectroscopic benchmarking of intermediates
Hemiacetal analog library generation
Unique pinacol rearrangement reactivity
Derivatization feasibility and product confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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